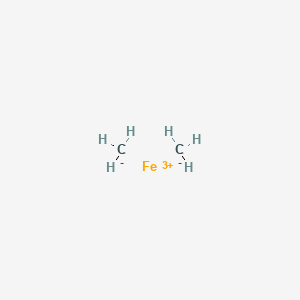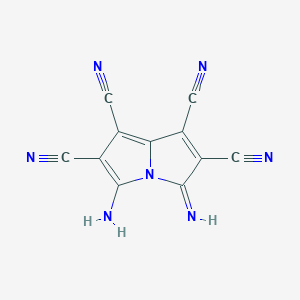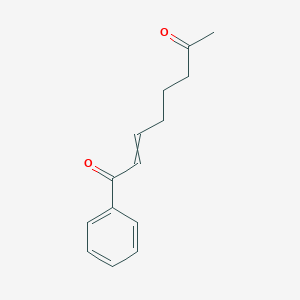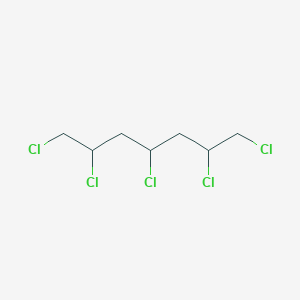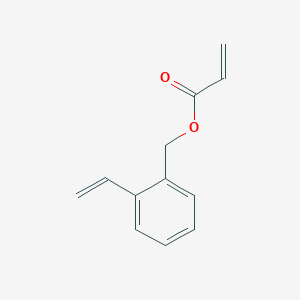
(2-Ethenylphenyl)methyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethenylphenyl)methyl prop-2-enoate: is an organic compound with the molecular formula C12H12O2. It is an ester formed from the reaction of (2-ethenylphenyl)methanol and prop-2-enoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethenylphenyl)methyl prop-2-enoate typically involves the esterification reaction between (2-ethenylphenyl)methanol and prop-2-enoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity reactants and efficient separation techniques, such as distillation or crystallization, ensures the production of high-quality ester.
Chemical Reactions Analysis
Types of Reactions: (2-Ethenylphenyl)methyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Scientific Research Applications
Chemistry: (2-Ethenylphenyl)methyl prop-2-enoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and polymers.
Biology: In biological research, this compound can be used to study enzyme-catalyzed esterification and hydrolysis reactions. It may also serve as a model compound for studying the metabolism of esters in living organisms.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. Its reactivity and stability make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of (2-Ethenylphenyl)methyl prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release (2-ethenylphenyl)methanol and prop-2-enoic acid, which can then participate in further biochemical reactions. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the phenyl ring and the ester group.
Comparison with Similar Compounds
(2-Methylphenyl)methyl prop-2-enoate: Similar structure but with a methyl group instead of an ethenyl group.
Ethyl prop-2-enoate: A simpler ester with an ethyl group instead of the (2-ethenylphenyl)methyl group.
Uniqueness: (2-Ethenylphenyl)methyl prop-2-enoate is unique due to the presence of the ethenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs. The compound’s structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
CAS No. |
134874-54-7 |
|---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
(2-ethenylphenyl)methyl prop-2-enoate |
InChI |
InChI=1S/C12H12O2/c1-3-10-7-5-6-8-11(10)9-14-12(13)4-2/h3-8H,1-2,9H2 |
InChI Key |
BLJWGKGOJKVLIU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=C1COC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


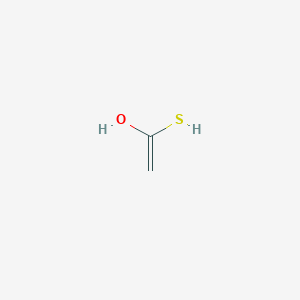
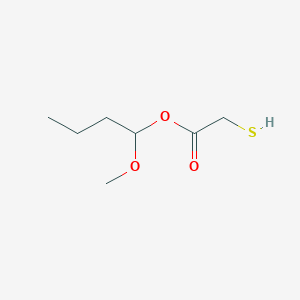
![3H-Pyrrolo[2,3-b]pyridin-3-one, 6-chloro-1,2-dihydro-1-(phenylsulfonyl)-](/img/structure/B14277355.png)
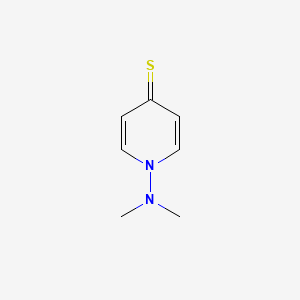
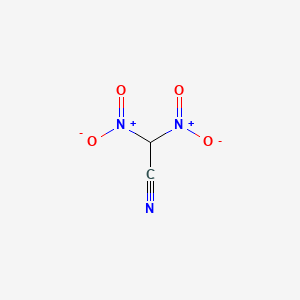
![2,4-Di(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B14277371.png)
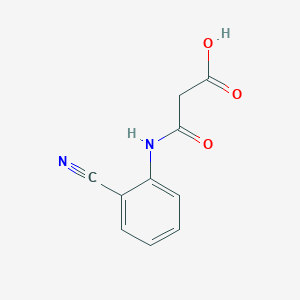
![1-[4-(4-Heptylcyclohexyl)phenyl]-2-methylcyclobutan-1-OL](/img/structure/B14277381.png)
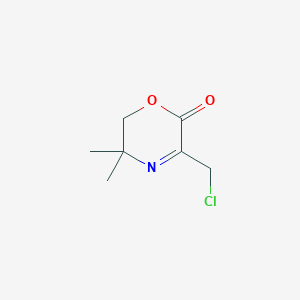
![1-Chloro-3,3-dimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14277397.png)
